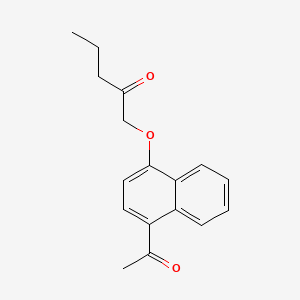
1-(4-Acetyl-1-naphthyloxy)-2-pentanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Acetyl-1-naphthyloxy)-2-pentanone is an organic compound characterized by the presence of a naphthalene ring substituted with an acetyl group and an ether linkage to a pentanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Acetyl-1-naphthyloxy)-2-pentanone typically involves the following steps:
-
Formation of the Naphthyl Ether: : The initial step involves the reaction of 4-acetyl-1-naphthol with an appropriate alkyl halide under basic conditions to form the naphthyl ether. This reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide in a suitable solvent like dimethylformamide or acetone.
-
Formation of the Pentanone Chain: : The next step involves the introduction of the pentanone chain. This can be achieved through a Friedel-Crafts acylation reaction, where the naphthyl ether is reacted with a pentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-Acetyl-1-naphthyloxy)-2-pentanone can undergo various types of chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The naphthyl ether linkage can undergo nucleophilic substitution reactions, where the ether oxygen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the acetyl group may yield carboxylic acids, while reduction of the carbonyl groups may yield alcohols.
Scientific Research Applications
1-(4-Acetyl-1-naphthyloxy)-2-pentanone has several scientific research applications, including:
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.
Biology: It may serve as a probe or ligand in biochemical studies involving naphthalene derivatives.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Acetyl-1-naphthyloxy)-2-pentanone involves its interaction with molecular targets and pathways. The naphthalene ring and acetyl group may interact with specific enzymes or receptors, modulating their activity. The ether linkage and pentanone chain may also influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Acetyl-1-naphthyloxy)-2-butanone
- 1-(4-Acetyl-1-naphthyloxy)-2-hexanone
- 1-(4-Acetyl-1-naphthyloxy)-prop-2-yl-carbamat
Uniqueness
1-(4-Acetyl-1-naphthyloxy)-2-pentanone is unique due to its specific structural features, including the length of the pentanone chain and the presence of the naphthalene ring with an acetyl group. These features may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
73663-72-6 |
|---|---|
Molecular Formula |
C17H18O3 |
Molecular Weight |
270.32 g/mol |
IUPAC Name |
1-(4-acetylnaphthalen-1-yl)oxypentan-2-one |
InChI |
InChI=1S/C17H18O3/c1-3-6-13(19)11-20-17-10-9-14(12(2)18)15-7-4-5-8-16(15)17/h4-5,7-10H,3,6,11H2,1-2H3 |
InChI Key |
JGQCGVQMLGJBHT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)COC1=CC=C(C2=CC=CC=C21)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


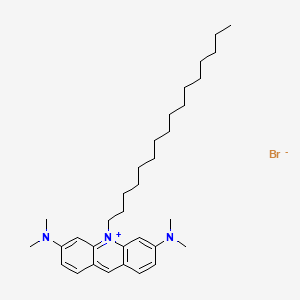
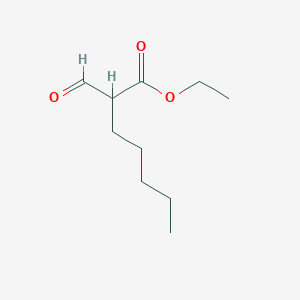
![methyl 2-[(1S,2R,3S,4S,8S,9S,10R,13R,15S)-2-acetyloxy-13-(furan-3-yl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-dien-9-yl]acetate](/img/structure/B14446698.png)
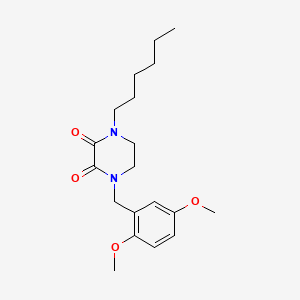
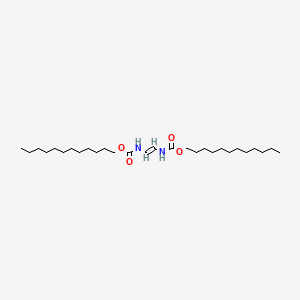
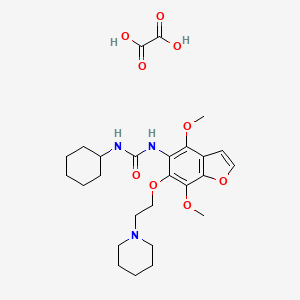

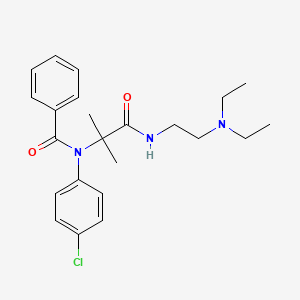
![ethyl 4-[(N-tert-butyl-C-ethenylcarbonimidoyl)amino]benzoate](/img/structure/B14446723.png)
![1-Methyl-2-{[(4-nitrophenyl)methyl]sulfanyl}pyridin-1-ium bromide](/img/structure/B14446726.png)

![1-Methyl-4-[(Z)-(4-nonylphenyl)-ONN-azoxy]benzene](/img/structure/B14446735.png)


